8-hydroxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 8-hydroxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione derivatives involves the design and creation of new sets of hybrid and chimeric derivatives. These derivatives have shown significant inhibitory activities against various kinases, suggesting their potential as protein kinase inhibitors for treating cancer and other multifactorial diseases (Medvedeva & Shikhaliev, 2022). The synthesis pathways typically involve reactions with oxalyl chloride, followed by 1,3-dipolar cycloaddition and diene synthesis, leading to the formation of novel polycondensed heterocyclic systems (Medvedeva et al., 2006).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a tricyclic fragment, which is either linearly bound or condensed with another heterocyclic fragment. This complex molecular architecture contributes to their significant biological activity and chemical reactivity. The structure has been further elucidated through various analytical techniques, including NMR spectroscopy and mass spectrometry, which have confirmed the unique structural features of these compounds (Medvedeva et al., 2017).
Chemical Reactions and Properties
These derivatives participate in several chemical reactions, including 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles. The rate of cycloaddition varies with the electron deficiency of the triple bond, leading to the formation of products with significant chemical diversity. Such reactions highlight the versatile chemical reactivity of these compounds, which can be tailored for specific applications (Shikhaliev et al., 1999).
properties
IUPAC Name |
8-hydroxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS3/c1-12(2)10-9(11(15)17-16-10)7-5-6(14)3-4-8(7)13-12/h3-5,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGMTNPSUKZUHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C=CC(=C3)O)C(=S)SS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101141056 |
Source
|
Record name | 4,5-Dihydro-8-hydroxy-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
135692-40-9 |
Source
|
Record name | 4,5-Dihydro-8-hydroxy-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135692-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydro-8-hydroxy-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101141056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.